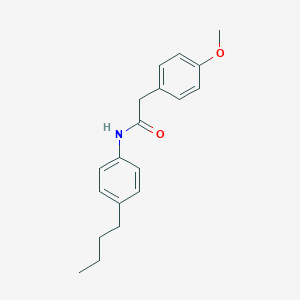
N-(4-butylphenyl)-2-(4-methoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-butylphenyl)-2-(4-methoxyphenyl)acetamide, commonly known as BMA-1, is a chemical compound that has been widely studied in the field of neuroscience. BMA-1 is a member of the N-arylacetamide class of compounds and is known to have a variety of biochemical and physiological effects. In
作用机制
The exact mechanism of action of BMA-1 is not fully understood, but it is believed to act as a positive allosteric modulator of the alpha7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in a variety of cognitive processes, including learning and memory. By modulating the activity of this receptor, BMA-1 may enhance cognitive function and memory.
Biochemical and Physiological Effects:
BMA-1 has been shown to have a variety of biochemical and physiological effects. In addition to its effects on the alpha7 nAChR, BMA-1 has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. BMA-1 has also been shown to decrease levels of the pro-inflammatory cytokine interleukin-6 (IL-6), which is involved in the immune response.
实验室实验的优点和局限性
One advantage of BMA-1 is that it has been extensively studied in animal models, making it a useful tool for researchers studying neurological disorders. However, one limitation of BMA-1 is that it has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.
未来方向
There are several future directions for research on BMA-1. One area of interest is the potential use of BMA-1 in the treatment of other neurological disorders, such as multiple sclerosis and traumatic brain injury. Additionally, further studies are needed to determine the safety and efficacy of BMA-1 in humans. Finally, researchers may investigate the development of new compounds that are structurally similar to BMA-1 but have improved pharmacological properties.
In conclusion, BMA-1 is a promising compound that has been extensively studied for its potential use in the treatment of neurological disorders. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been explored in this paper. While there is still much to learn about BMA-1, it is clear that it has the potential to be a valuable tool for researchers studying the brain and its functions.
合成方法
The synthesis of BMA-1 is a multi-step process that involves the reaction of 4-butylbenzoyl chloride with 4-methoxyaniline in the presence of a base. This reaction yields the intermediate N-(4-butylphenyl)-4-methoxyaniline, which is then acetylated with acetic anhydride to form the final product, BMA-1.
科学研究应用
BMA-1 has been extensively studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. BMA-1 has been shown to have a positive effect on cognitive function and memory in animal models of Alzheimer's disease. Additionally, BMA-1 has been shown to have neuroprotective effects in animal models of Parkinson's disease and to have antipsychotic effects in animal models of schizophrenia.
属性
分子式 |
C19H23NO2 |
|---|---|
分子量 |
297.4 g/mol |
IUPAC 名称 |
N-(4-butylphenyl)-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C19H23NO2/c1-3-4-5-15-6-10-17(11-7-15)20-19(21)14-16-8-12-18(22-2)13-9-16/h6-13H,3-5,14H2,1-2H3,(H,20,21) |
InChI 键 |
PWXPMOKLJGZFBA-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)OC |
规范 SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



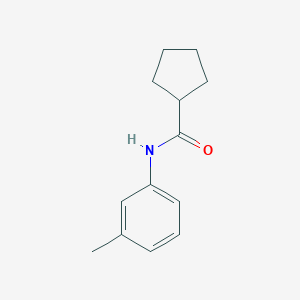
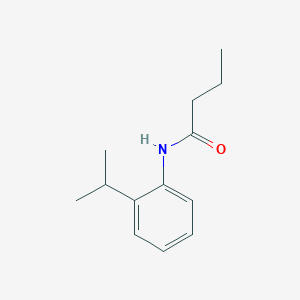
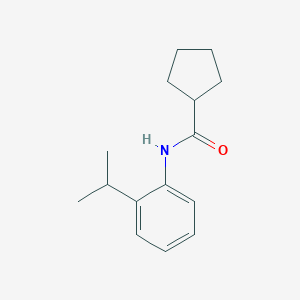
![Dimethyl 5-[(2-iodobenzoyl)amino]isophthalate](/img/structure/B291649.png)
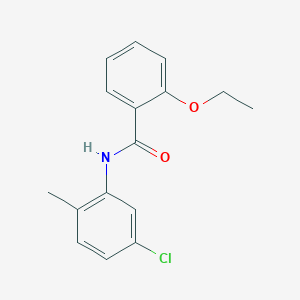

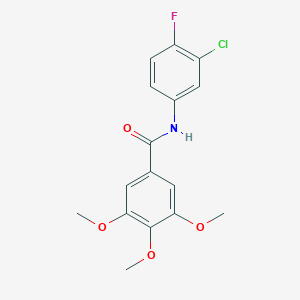
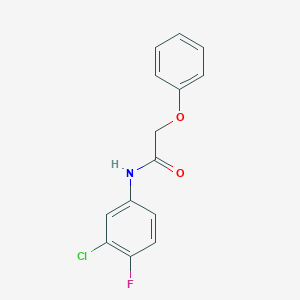

![N-(4-bromo-2-methylphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291659.png)

![Dimethyl 2-[(2-iodobenzoyl)amino]terephthalate](/img/structure/B291661.png)

